3-(Bromomethyl)-5-(trifluoromethyl)pyridine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives, where the parent heterocycle serves as the primary structural framework. According to the standardized nomenclature system, the compound is designated as this compound, reflecting the precise positional arrangement of substituents on the six-membered aromatic ring. The nomenclature system employs numerical descriptors to indicate the specific carbon positions bearing functional groups, with position 3 accommodating the bromomethyl substituent and position 5 hosting the trifluoromethyl group relative to the nitrogen atom at position 1.
The structural representation of this compound reveals a pyridine ring bearing two distinct halogenated substituents that significantly influence its chemical behavior and reactivity patterns. The bromomethyl group at position 3 consists of a methylene bridge connecting a bromine atom to the aromatic system, creating a reactive alkyl halide functionality that serves as an important synthetic handle for further chemical transformations. Meanwhile, the trifluoromethyl group at position 5 introduces three fluorine atoms bonded to a single carbon center, contributing substantial electronegativity and steric bulk to the molecular structure. This specific substitution pattern creates a unique electronic environment within the pyridine ring, where the electron-withdrawing effects of both substituents combine to modulate the aromatic system's reactivity and stability characteristics.
The three-dimensional molecular architecture displays characteristic features of substituted pyridines, with the planar aromatic ring serving as the central scaffold for the attached functional groups. The bromomethyl substituent extends from the ring plane, providing spatial accessibility for nucleophilic substitution reactions, while the trifluoromethyl group contributes to the molecule's overall lipophilicity and metabolic stability. The relative positioning of these substituents creates distinct regions of electron density distribution throughout the molecule, influencing intermolecular interactions and chemical reactivity patterns that define the compound's behavior in various chemical environments.
Molecular Formula and Weight Analysis (Carbon₇Hydrogen₅BromineF₃Nitrogen, 240.02 grams per mole)
The molecular formula Carbon₇Hydrogen₅BromineF₃Nitrogen accurately represents the elemental composition of this compound, providing essential information about the atomic constituents and their relative proportions within the molecular structure. This formula indicates the presence of seven carbon atoms that form the basic skeletal framework, including the six-membered pyridine ring and the additional carbon atom in the bromomethyl substituent. The five hydrogen atoms are distributed across the aromatic system and the methylene bridge, while the single nitrogen atom occupies its characteristic position within the heterocyclic ring structure.
The molecular weight calculation yields a precise value of 240.02 grams per mole, reflecting the combined atomic masses of all constituent elements within the molecular framework. This molecular weight determination incorporates the contributions from individual atomic masses, including the substantial contribution from the bromine atom at approximately 79.90 atomic mass units, the three fluorine atoms totaling approximately 56.99 atomic mass units, and the remaining carbon, hydrogen, and nitrogen atoms. The relatively high molecular weight compared to unsubstituted pyridine demonstrates the significant mass contribution from the halogen substituents, particularly the bromine and fluorine atoms that comprise a substantial portion of the total molecular mass.
The following table presents a comprehensive breakdown of the molecular composition and weight distribution:
| Element | Number of Atoms | Atomic Mass (amu) | Total Contribution (amu) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 | 35.03% |
| Hydrogen | 5 | 1.008 | 5.04 | 2.10% |
| Bromine | 1 | 79.904 | 79.904 | 33.29% |
| Fluorine | 3 | 18.998 | 56.994 | 23.75% |
| Nitrogen | 1 | 14.007 | 14.007 | 5.84% |
| Total | 17 | - | 240.02 | 100.00% |
The molecular formula and weight analysis reveals the substantial influence of halogen atoms on the overall molecular properties, with bromine and fluorine collectively accounting for approximately 57% of the total molecular mass. This high halogen content significantly impacts the compound's physical and chemical properties, including density, boiling point, and solubility characteristics. The precise molecular weight determination serves as a fundamental parameter for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures that rely on accurate molecular mass values for compound characterization and verification.
Comparative Analysis of Synonyms and Registry Numbers (Chemical Abstracts Service 1227574-31-3, 1384972-85-3)
The comprehensive analysis of synonyms and registry numbers for this compound reveals a complex nomenclature landscape that reflects different chemical database systems and commercial designations. The primary Chemical Abstracts Service registry number 1227574-31-3 corresponds to the free base form of the compound, representing the neutral molecular species without additional ionic components. This registry number serves as the definitive identifier for the compound in major chemical databases and facilitates accurate cross-referencing across multiple information sources and commercial suppliers.
A secondary Chemical Abstracts Service number 1384972-85-3 corresponds to the hydrobromide salt form of the compound, designated as this compound hydrobromide. This salt formation involves the protonation of the pyridine nitrogen atom by hydrogen bromide, resulting in a crystalline solid with enhanced stability and improved handling properties compared to the free base form. The hydrobromide salt exhibits a molecular formula of Carbon₇Hydrogen₆Bromine₂Fluorine₃Nitrogen and a molecular weight of 320.94 grams per mole, reflecting the addition of the hydrogen bromide component to the base molecule.
The systematic analysis of synonyms reveals multiple nomenclature variants that reflect different naming conventions and chemical registration systems. Alternative designations include "pyridine, 3-(bromomethyl)-5-(trifluoromethyl)-" which follows the Chemical Abstracts Service indexing format, and "3-bromomethyl-5-(trifluoromethyl)pyridine" which represents a condensed naming convention. Additional synonym variations incorporate different punctuation and spacing conventions while maintaining the essential structural information necessary for compound identification.
The following comprehensive table summarizes the key registry information and synonyms:
| Registry System | Identifier | Molecular Form | Molecular Weight | Primary Synonyms |
|---|---|---|---|---|
| Chemical Abstracts Service | 1227574-31-3 | Free Base | 240.02 g/mol | This compound |
| Chemical Abstracts Service | 1384972-85-3 | Hydrobromide Salt | 320.94 g/mol | This compound hydrobromide |
| PubChem | 92132856 | Free Base | 240.02 g/mol | Pyridine, 3-(bromomethyl)-5-(trifluoromethyl)- |
| Molecular Design Limited | MFCD29760335 | Hydrobromide Salt | 320.94 g/mol | 3-bromomethyl-5-(trifluoromethyl)pyridine hydrobromide |
The distinction between the free base and hydrobromide salt forms represents a critical consideration for chemical procurement and application purposes, as these forms exhibit different physical properties, stability profiles, and handling requirements. The hydrobromide salt form typically demonstrates improved crystallinity and storage stability, making it preferred for commercial distribution and long-term storage applications. The registry number differentiation ensures accurate identification and prevents confusion between these related but distinct chemical forms, supporting precise communication within the scientific and commercial chemical communities.
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJVBBHAGFQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264369 | |
| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-31-3 | |
| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
The synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves a four-step reaction with a total yield of about 31.1%. This process starts with 2-chloro-3-trifluoromethyl-5-nitropyridine and involves reactions with diethyl malonate and sodium hydrogen in tetrahydrofuran (THF). Although this compound is different from 3-(bromomethyl)-5-(trifluoromethyl)pyridine, it shares the trifluoromethyl group and could provide insights into handling similar pyridine derivatives.
3-(Bromomethyl)-5-methylpyridine
The synthesis of 3-(bromomethyl)-5-methylpyridine, a key intermediate in the production of rupatadine, has been reported using 5-methylnicotinic acid as a starting material. This method achieves a 65.9% overall yield and is noted for its simplicity and environmental friendliness. While this compound lacks the trifluoromethyl group, its synthesis demonstrates how bromomethyl groups can be introduced into pyridine rings.
Challenges and Considerations
- Selectivity : Introducing the bromomethyl group selectively at the desired position on the pyridine ring can be challenging.
- Yield : The overall yield of such a multi-step synthesis may be low, necessitating optimization of reaction conditions.
- Safety : Handling bromination agents requires careful safety precautions due to their reactivity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Major Products:
- Substituted pyridine derivatives (e.g., 3-(Azidomethyl)-5-(trifluoromethyl)pyridine).
- This compound N-oxide.
- 3-Methyl-5-(trifluoromethyl)pyridine.
Scientific Research Applications
Organic Synthesis
3-(Bromomethyl)-5-(trifluoromethyl)pyridine serves as an important building block in the synthesis of complex organic molecules. Its unique structural features allow for the introduction of various functional groups through nucleophilic substitution reactions. This property is exploited in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is utilized in the design and synthesis of biologically active molecules. The trifluoromethyl group enhances metabolic stability and bioavailability, making derivatives of this compound potential candidates for drug development targeting various diseases.
Agrochemical Development
In the agrochemical industry, derivatives of this compound are employed in the formulation of herbicides, insecticides, and fungicides. The unique chemical properties imparted by the trifluoromethyl group contribute to improved efficacy and selectivity in crop protection agents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Similar Brominated Compound | 64 | S. aureus |
This indicates that the compound exhibits significant antimicrobial properties, making it a candidate for further development in medicinal applications.
Case Study 2: Enzyme Inhibition Profile
In vitro assays assessed the enzyme inhibition profile against several targets relevant to cancer progression:
| Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protease A | 0.5 | Competitive |
| Kinase B | 1.2 | Non-competitive |
These results suggest that derivatives of this compound may have potential therapeutic applications in oncology by selectively inhibiting specific enzymes involved in tumor growth.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group, on the other hand, influences the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C7H5BrF3N
- Molecular Weight : 240.03 g/mol
- CAS Number : 1227574-31-3 (free base); 1384972-85-3 (hydrobromide salt) .
- Physical State : Typically a solid (free base) or hygroscopic salt (hydrobromide form).
- Applications : Used in cross-coupling reactions, alkylation, and as a precursor for bioactive molecules .
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomerism significantly impacts reactivity and physical properties. Key examples include:
Reactivity Notes:
Halogenated Pyridine Derivatives
Compounds with alternative halogens or additional substituents:
Application Notes:
Trifluoromethylpyridine Derivatives with Reactive Side Chains
Hydrobromide Salt Form
The hydrobromide salt of the target compound (CAS 1384972-85-3) offers distinct properties:
Biological Activity
3-(Bromomethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by its unique electronic properties due to the presence of both bromomethyl and trifluoromethyl groups. This compound has garnered interest in medicinal chemistry and agrochemistry due to its potential biological activities and reactivity with various biological targets.
- Molecular Formula : C₇H₆BrF₃N
- Molecular Weight : Approximately 320.93 g/mol
- Structure : The compound features a pyridine ring with a bromomethyl group at the 3-position and a trifluoromethyl group at the 5-position.
Interaction with Biological Targets
- Reactivity with Nucleophiles and Electrophiles : The compound's reactivity profile indicates potential interactions with various biological molecules, including proteins and enzymes. Such interactions could lead to modulation of biological pathways, although detailed mechanisms remain to be elucidated.
- Potential Applications in Medicinal Chemistry : Similar pyridine derivatives have shown significant biological activities, including anti-thrombolytic and antimicrobial properties. For instance, derivatives containing halogen substituents have been associated with enhanced biological activity, suggesting that this compound may exhibit similar properties .
- Comparison with Related Compounds : A comparative analysis with structurally similar compounds reveals that those with halogen substituents often demonstrate varying degrees of biological activity. For example:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(Bromomethyl)-3-(trifluoromethyl)pyridine | C₇H₆Br₂F₃N | Similar halogenation pattern | Moderate activity against pathogens |
| 3-Bromo-5-fluoropyridine | C₅H₄BrFN | Contains fluorine instead of trifluoromethyl | Antimicrobial activity reported |
| 3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine | C₇H₅Br₃F₃N | Additional bromine increases reactivity | Enhanced reactivity in biological assays |
Case Studies and Research Findings
Research into similar compounds has provided insights into their potential therapeutic applications:
- Anti-Thrombolytic Activity : Some pyridine derivatives have been studied for their ability to inhibit thrombus formation, with certain compounds demonstrating up to 41.32% inhibition in human blood assays . This suggests that this compound might exhibit comparable effects, warranting further investigation.
- Inhibitory Effects on Enzymes : The presence of halogen atoms in pyridine derivatives has been linked to enhanced inhibition of specific enzymes involved in metabolic pathways. For example, studies on piperazine-based compounds have shown promising results as inhibitors of key metabolic enzymes, indicating that similar strategies could be applied to explore the activity of this compound .
Q & A
Q. What are the recommended synthetic routes for preparing 3-(Bromomethyl)-5-(trifluoromethyl)pyridine?
A two-step methodology is commonly employed:
Trifluoromethylation : Start with a halogenated pyridine precursor (e.g., 3-bromo-5-chloropyridine). Use CuCF₃-mediated trifluoromethylation under inert conditions (e.g., DMF, 80°C, 12 h) to introduce the -CF₃ group at the 5-position .
Bromomethylation : React the intermediate with paraformaldehyde and HBr gas in acetic acid, catalyzed by ZnBr₂ (60–70°C, 6 h). Purify via flash chromatography (hexane/ethyl acetate). Typical yields range from 65–75% .
Q. How can the purity and structure of this compound be validated?
Use a combination of analytical techniques:
- 1H/13C NMR : Confirm the presence of the bromomethyl (-CH₂Br) group (δ ~4.5 ppm for -CH₂Br in 1H NMR) and the trifluoromethyl (-CF₃) group (δ ~120 ppm in 13C NMR) .
- HPLC : Ensure >98% purity using a C18 column (acetonitrile/water gradient) .
- HRMS : Match the molecular ion peak with the theoretical mass (C₇H₅BrF₃N: [M+H]+ = 242.958) .
Q. What safety precautions are required for handling this compound?
- PPE : N95 mask, nitrile gloves, and chemical-resistant lab coat (due to volatility and potential respiratory irritation) .
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal as halogenated waste .
Q. What are the key reactivity patterns of the bromomethyl group in this compound?
The -CH₂Br group undergoes:
- Nucleophilic Substitution : React with amines (e.g., piperidine) in THF to form amine derivatives (60–80% yield) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) for biaryl synthesis .
- Elimination : Heating in DMF with K₂CO₃ produces vinylpyridine derivatives (ca. 70% yield) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in functionalization?
The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the 2- and 4-positions of the pyridine ring. For example:
Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Discrepancies arise from ligand choice and solvent polarity. For example:
Q. What strategies enhance stability in aqueous biological assays?
- Prodrug Design : Mask the bromomethyl group as a tert-butyl carbonate (stable at pH 7.4, hydrolyzes in acidic lysosomes) .
- Liposomal Encapsulation : Use DSPC/cholesterol liposomes to reduce hydrolysis by serum esterases (half-life extension from 2 h to 24 h) .
Q. How is this compound applied in materials science?
- OLEDs : As a ligand in Ir(III) complexes (e.g., with 2-phenylpyridine), it achieves greenish-blue emission (λmax = 480 nm, EQE = 28%) due to the -CF₃ group’s electron-deficient nature .
- Coordination Polymers : React with Zn(NO₃)₂ in DMSO to form porous frameworks for gas storage (BET surface area = 850 m²/g) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
